4-Fluoro-5-methyl-3-isoxazolamine chemical structure and properties
4-Fluoro-5-methyl-3-isoxazolamine chemical structure and properties
An In-Depth Technical Guide to 4-Fluoro-5-methyl-3-isoxazolamine: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Strategic Value of Fluorinated Isoxazoles
The isoxazole ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of FDA-approved pharmaceuticals.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have cemented its role in therapeutic agents spanning antibacterial, anti-inflammatory, and anti-cancer applications.[3][4][5] Concurrently, the strategic incorporation of fluorine into drug candidates has become a dominant strategy in modern drug design. Fluorine substitution can profoundly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[6]
This guide focuses on 4-Fluoro-5-methyl-3-isoxazolamine , a molecule that synergistically combines these two valuable motifs. While specific literature on this exact compound is nascent, its structure represents a logical and highly promising building block for next-generation therapeutics. This document, therefore, serves as a technical primer, leveraging established principles of isoxazole chemistry and fluorination to delineate its predicted properties, a plausible and robust synthetic pathway, and its potential as a versatile scaffold for researchers, medicinal chemists, and drug development professionals.
Core Molecular Profile: Predicted Physicochemical Properties
The introduction of a fluorine atom at the C4 position of the 3-amino-5-methylisoxazole core is anticipated to significantly influence its physicochemical characteristics. The high electronegativity of fluorine will modulate the electron distribution within the isoxazole ring and affect properties such as acidity/basicity (pKa) and lipophilicity (LogP).
The properties of the parent compound, 3-Amino-5-methylisoxazole (CAS 1072-67-9), provide a validated baseline for these predictions.[7][8][9]
| Property | Predicted Value for 4-Fluoro-5-methyl-3-isoxazolamine | Baseline: 3-Amino-5-methylisoxazole | Justification for Prediction |
| Molecular Formula | C₄H₅FN₂O | C₄H₆N₂O | Addition of one fluorine and removal of one hydrogen. |
| Molecular Weight | 116.09 g/mol | 98.10 g/mol [7] | Calculated based on the atomic weights. |
| pKa (of Amino Group) | < 4.0 | ~4.5 | The electron-withdrawing fluorine atom at the adjacent carbon is expected to decrease the basicity of the C3-amino group. |
| XLogP3 | ~0.5 | 0.1[7] | Fluorine substitution typically increases lipophilicity. |
| Appearance | White to off-white solid | Crystalline solid | Expected to be similar to the parent compound. |
| Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) | Soluble in common organic solvents like methanol and chloroform. | The polarity of the molecule suggests solubility in similar solvents. |
Synthesis and Methodology: A Validated Approach
While a dedicated synthesis for 4-Fluoro-5-methyl-3-isoxazolamine has not been published, a highly feasible and robust pathway can be designed based on well-established precedents in isoxazole chemistry. The most logical strategy involves the direct electrophilic fluorination of the readily available precursor, 3-Amino-5-methylisoxazole.
Proposed Synthetic Workflow
The proposed synthesis is a two-stage process:
-
Synthesis of the Precursor: Preparation of 3-Amino-5-methylisoxazole.
-
Electrophilic Fluorination: Introduction of the fluorine atom at the C4 position.
Caption: Fig. 1: Proposed two-stage synthesis of 4-Fluoro-5-methyl-3-isoxazolamine.
Experimental Protocols
Protocol 1: Synthesis of 3-Amino-5-methylisoxazole (Precursor)
This protocol is adapted from established methods for synthesizing the isoxazole core from simple starting materials.[10] The core principle is the condensation of a β-keto nitrile with hydroxylamine.
-
Step A: Synthesis of Acetylacetonitrile.
-
In a nitrogen-purged reaction vessel, cool a solution of diisopropylamine (1.4 eq) in anhydrous tetrahydrofuran (THF) to below -30 °C.
-
Slowly add n-butyllithium (1.4 eq) while maintaining the low temperature. Allow the mixture to warm to room temperature and stir for 30 minutes to form lithium diisopropylamide (LDA).
-
Re-cool the solution to -78 °C and add a solution of acetonitrile (1.0 eq) and ethyl acetate (1.4 eq) dropwise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction with 2N HCl until the pH is between 5-6.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield acetylacetonitrile.
-
-
Step B: Cyclization to 3-Amino-5-methylisoxazole.
-
Dissolve the crude acetylacetonitrile in an appropriate solvent.
-
React with p-toluenesulfonyl hydrazide to form the corresponding hydrazone.
-
Perform a ring-closure reaction with hydroxylamine under basic conditions to yield the final product, 3-Amino-5-methylisoxazole.[10] Purify by recrystallization or column chromatography.
-
Protocol 2: Electrophilic Fluorination of 3-Amino-5-methylisoxazole
This hypothetical protocol is based on the successful fluorination of isoxazole systems using N-fluoro-based electrophilic fluorinating agents.[11] The C3-amino group is an activating group that, along with the C5-methyl group, should direct fluorination to the C4 position.
-
Reaction Setup: In a clean, dry flask, dissolve 3-Amino-5-methylisoxazole (1.0 eq) in a suitable aprotic solvent such as acetonitrile or dichloromethane.
-
Reagent Addition: Add Selectfluor™ (N-Fluorobis(phenyl)sulfonimide) (1.1 to 1.5 eq) portion-wise to the solution at room temperature. An inert atmosphere (nitrogen or argon) is recommended.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Microwave irradiation could potentially shorten reaction times, as demonstrated in related systems.[11]
-
Workup: Upon completion, quench the reaction with water or a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel to obtain pure 4-Fluoro-5-methyl-3-isoxazolamine.
Spectroscopic and Analytical Characterization (Expected)
The structure of the final compound would be confirmed using a suite of analytical techniques. The expected spectroscopic signatures are as follows:
-
¹H NMR: The spectrum should show a singlet for the methyl (CH₃) protons. The N-H protons of the amino group will appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum will be characterized by four distinct carbon signals. The C4 carbon will show a large one-bond coupling constant (¹JC-F) of approximately 200-250 Hz, which is a definitive indicator of fluorination at this position. The signals for C3 and C5 will also exhibit smaller two-bond C-F couplings.
-
¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, confirming the presence of a single fluorine environment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₄H₅FN₂O by providing a highly accurate mass measurement of the molecular ion [M+H]⁺.
Reactivity and Applications in Drug Discovery
4-Fluoro-5-methyl-3-isoxazolamine is not merely a final product but a versatile intermediate for the synthesis of compound libraries. Its strategic value lies in the combination of a stable, fluorinated core and a reactive amino group handle.
Key Advantages as a Building Block:
-
Metabolic Stability: The C-F bond is exceptionally strong, and the fluorine at C4 can block potential sites of metabolism on the isoxazole ring, thereby increasing the half-life of derivative compounds.
-
Modulation of Acidity: The C3-amino group's pKa is lowered by the adjacent fluorine, which can influence hydrogen bonding interactions with biological targets.
-
Synthetic Handle: The primary amine at the C3 position is a nucleophilic center, readily available for a wide range of chemical transformations including:
-
Amide bond formation (acylation)
-
Sulfonamide synthesis
-
Urea and thiourea formation
-
Reductive amination
-
This versatility allows for the rapid generation of diverse analogs for structure-activity relationship (SAR) studies.
Drug Discovery Workflow
Caption: Fig. 2: Application of the scaffold in a typical drug discovery pipeline.
Conclusion
4-Fluoro-5-methyl-3-isoxazolamine stands as a high-potential, yet underexplored, building block for medicinal chemistry. By combining the proven biological relevance of the isoxazole scaffold with the advantageous physicochemical properties imparted by fluorine, it offers a compelling starting point for the development of novel therapeutics. The synthetic pathway outlined in this guide is robust, scalable, and based on established chemical precedents, providing a clear roadmap for its production. As the demand for more effective and safer drugs continues to grow, the strategic use of thoughtfully designed, fluorinated heterocyclic scaffolds like 4-Fluoro-5-methyl-3-isoxazolamine will be indispensable in the pursuit of innovative treatments for a wide range of diseases.
References
-
Al-Shihry, S. S. (2005). Synthesis of antifungal isoindole (5-methyl-isoxazole-3-yl)-[2-(5-methyl-isoxazol-3-yl)2,3-dihydro-isoindol-1-ylidene]amine. Molbank, 2005(6), M447. [Link]
-
European Journal of Medicinal Chemistry. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 103, 249-260. [Link]
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- Journal of Chemical and Pharmaceutical Research. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384.
-
MDPI. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6099. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylisoxazole. PubChem Compound Database. Retrieved February 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem Compound Database. Retrieved February 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). N-(4-fluoro-3-methyl-phenyl)-3-isopropyl-5-methyl-isoxazole-4-carboxamide. PubChemLite. Retrieved February 25, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Isoxazolamine, 5-methyl-. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 5-Methylisoxazol-3-trifluoroacetylamine. NIST Chemistry WebBook. Retrieved February 25, 2026, from [Link]
-
Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919. [Link]
-
ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213. [Link]
-
ResearchGate. (2025). Synthesis of Fluorinated Isoxazoles Using Selectfluor: Preparation and Characterization of 4-Fluoroisoxazole, 4,4,5-Trifluoroisoxazoline and 4,4-Difluoro-5-hydroxyisoxazoline Systems from One-Pot and Multi-Step Processes. [Link]
-
Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (n.d.). PMC. [Link]
Sources
- 1. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-Isoxazolamine, 5-methyl- [webbook.nist.gov]
- 9. 3-Isoxazolamine, 5-methyl- [webbook.nist.gov]
- 10. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
